molecular formula C8H16 B12001602 2,3-Dimethyl-3-hexene CAS No. 7145-23-5

2,3-Dimethyl-3-hexene

Katalognummer: B12001602
CAS-Nummer: 7145-23-5
Molekulargewicht: 112.21 g/mol
InChI-Schlüssel: PRTXQHCLTIKAAJ-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a carbon-carbon double bond. This compound is one of the isomers of hexene, specifically substituted with two methyl groups at the second and third positions of the hexene chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-3-hexene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-3-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 2,3-dimethyl-1-butene with ethylene in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic alkylation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-3-hexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or diols. For example, treatment with a peroxycarboxylic acid can yield an epoxide, while osmium tetroxide can convert it to a diol.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2,3-dimethylhexane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions

    Oxidation: Peroxycarboxylic acids, osmium tetroxide

    Reduction: Hydrogen gas with palladium or platinum catalysts

    Substitution: Halogens (chlorine, bromine) under ambient conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-3-hexene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen species to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethyl-3-hexene can be compared with other similar compounds, such as:

    2,3-Dimethyl-2-hexene: Another isomer with the double bond at a different position, leading to different reactivity and properties.

    2,3-Dimethyl-1-hexene: Similar structure but with the double bond at the first position.

    3,3-Dimethyl-1-butene: A shorter chain alkene with similar branching.

These compounds share some reactivity patterns but differ in their specific chemical behavior and applications due to the position of the double bond and the overall molecular structure .

Eigenschaften

CAS-Nummer

7145-23-5

Molekularformel

C8H16

Molekulargewicht

112.21 g/mol

IUPAC-Name

(E)-2,3-dimethylhex-3-ene

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+

InChI-Schlüssel

PRTXQHCLTIKAAJ-SOFGYWHQSA-N

Isomerische SMILES

CC/C=C(\C)/C(C)C

Kanonische SMILES

CCC=C(C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.